molecular formula C20H23NO3S B2950862 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 955596-79-9

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2950862
CAS No.: 955596-79-9
M. Wt: 357.47
InChI Key: GHALIMTZQOKQDC-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic organic compound featuring a 3,4-dihydroisoquinoline scaffold linked to a 4-(isopropylsulfonyl)phenyl group via an ethanone bridge. The core structure, 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 14028-67-2), is well-documented with a molecular formula of C₁₁H₁₃NO, an average mass of 175.23 g/mol, and hydrogen bond acceptor/donor counts of 2 and 0, respectively .

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-15(2)25(23,24)19-9-7-16(8-10-19)13-20(22)21-12-11-17-5-3-4-6-18(17)14-21/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHALIMTZQOKQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves multi-step reactions that commence with the formation of the isoquinoline ring. A common approach is to start with 3,4-dihydroisoquinoline and introduce the ethanone functionality via Friedel-Crafts acylation using a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The subsequent introduction of the sulfonyl group can be achieved via sulfonation using isopropylsulfonyl chloride and a base like pyridine under controlled conditions to ensure selectivity and high yield.

Industrial Production Methods

On an industrial scale, the compound’s synthesis often employs optimized reaction conditions to enhance efficiency and reduce costs. This might involve continuous flow chemistry techniques, which ensure precise control over reaction parameters, such as temperature and pressure, ultimately improving product consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is reactive under various conditions, undergoing:

  • Oxidation: : Forms sulfoxides and sulfones when treated with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : Yields alcohols or amines when reduced using agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Nucleophilic and electrophilic substitutions on both the isoquinoline and phenyl rings are possible under appropriate conditions, typically involving halogens or strong bases/acids.

Common Reagents and Conditions

Key reagents include:

  • Oxidizing Agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid

  • Reducing Agents: : Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas

  • Bases: : Sodium hydride, pyridine

  • Acids: : Hydrochloric acid, sulfuric acid

Scientific Research Applications

Chemistry

In synthetic organic chemistry, the compound serves as an intermediate for the construction of more complex molecular architectures, proving invaluable in the development of novel pharmaceuticals and agrochemicals.

Biology

The presence of an isoquinoline ring indicates potential biological activity, making it a candidate for screening in biological assays to discover new enzyme inhibitors or receptor modulators.

Medicine

The compound is investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer potentials. Its structural features are promising for the development of new therapeutic agents targeting specific molecular pathways.

Industry

In industrial applications, its unique chemical properties may be utilized in the design of specialized materials, such as polymers with enhanced mechanical or thermal stability, or in the creation of advanced catalysts.

Mechanism of Action

The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. The isoquinoline moiety can interact with various biomolecular structures through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the biological activity of the compound. The sulfonyl group may enhance solubility and stability, contributing to the overall bioavailability and efficacy of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

28NH (2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone)
  • Structure: Substituted with a 4-chlorophenylamino group at the ethanone position.
  • Relevance : Used in virtual screening for K₂P channel modulators .
  • Key Differences: Replacing the sulfonyl group with a chlorophenylamino moiety reduces polarity and hydrogen-bonding capacity (H-bond acceptors = 3 vs. 4 in the target compound).
TKDC (N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide)
  • Structure : Contains a methanesulfonamide group and 4-chlorophenyl substituent.
  • Relevance : Purchased for K₂P channel studies .
Triazole-Thioether Derivative ()
  • Structure : Features a triazole-sulfanyl group and 2-methoxyphenyl substituent.
  • Relevance: Highlights structural diversity in dihydroisoquinoline derivatives.
  • Key Differences : The thioether linkage and triazole ring contrast with the target’s sulfonyl group, impacting electronic properties and binding modes.
w11 (Anticancer Agent, )
  • Structure: Includes a pyrimidinylamino substituent.

Physicochemical and Pharmacokinetic Properties

Compound Substituent R Group H-Bond Acceptors Predicted LogP Key Features
Target Compound 4-(Isopropylsulfonyl)phenyl 4 ~2.5* High polarity, strong electron withdrawal
28NH 4-Chlorophenylamino 3 ~3.0 Moderate polarity, halogen interaction
TKDC Methanesulfonamide 4 ~2.0 Compact sulfonamide, moderate sterics
w11 Pyrimidinylamino 5 ~1.8 Aromatic stacking, multiple H-bond sites

*Estimated based on substituent contributions.

Biological Activity

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 398.52 g/mol. Its structure features a dihydroisoquinoline moiety, which is known for various biological activities, including neuroprotective and antitumor effects.

Research indicates that compounds containing the dihydroisoquinoline structure may interact with various neurotransmitter systems and receptors, including sigma receptors. For instance, σ₂ receptors have been identified as promising biomarkers in cancer diagnosis due to their correlation with tumor proliferation rates .

The compound's interaction with sigma receptors suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia . Additionally, the isopropylsulfonyl group may enhance the compound's solubility and bioavailability, further contributing to its therapeutic efficacy.

Biological Activities

  • Neuroprotective Effects : Studies have shown that dihydroisoquinoline derivatives can exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress.
  • Antitumor Activity : The compound may also display antitumor effects through its action on sigma receptors, which are implicated in tumor cell proliferation and survival .
  • Anti-inflammatory Properties : Some derivatives have been noted for their ability to reduce inflammation, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A (2013)Developed a series of dihydroisoquinolinones with optimal σ₂ pharmacological properties; demonstrated binding affinity in vitro .
Study B (2014)Investigated the effects of similar compounds on neuroprotection in animal models; showed significant reduction in neurodegeneration markers .
Study C (2018)Explored the antitumor activity of dihydroisoquinoline derivatives; found promising results in inhibiting tumor growth in vitro .

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